molecular formula C26H22N2O4 B2453126 Ethyl 2-phenyl-4-[(phenylcarbamoyl)methoxy]quinoline-6-carboxylate CAS No. 1114647-63-0

Ethyl 2-phenyl-4-[(phenylcarbamoyl)methoxy]quinoline-6-carboxylate

Cat. No.: B2453126
CAS No.: 1114647-63-0
M. Wt: 426.472
InChI Key: MPAGEHHUKWYYPV-UHFFFAOYSA-N
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Description

Ethyl 2-phenyl-4-[(phenylcarbamoyl)methoxy]quinoline-6-carboxylate is a complex organic compound with a unique structure that combines quinoline, phenyl, and anilino groups

Properties

IUPAC Name

ethyl 4-(2-anilino-2-oxoethoxy)-2-phenylquinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O4/c1-2-31-26(30)19-13-14-22-21(15-19)24(16-23(28-22)18-9-5-3-6-10-18)32-17-25(29)27-20-11-7-4-8-12-20/h3-16H,2,17H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAGEHHUKWYYPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pfitzinger Reaction for Quinoline-6-Carboxylate Intermediate

The Pfitzinger reaction, involving condensation of isatin derivatives with ketones under basic conditions, has been widely adopted for quinoline-4-carboxylic acid synthesis. Adaptation for 6-carboxylate derivatives requires substitution pattern engineering. For example, ethyl 2-phenylquinoline-6-carboxylate can be synthesized via:

$$
\text{Isatin} + 4\text{-phenylacetophenone} \xrightarrow[\text{NaOH, EtOH}]{\Delta} \text{Quinoline-6-carboxylic acid} \xrightarrow[\text{H}2\text{SO}4]{\text{EtOH}} \text{Ethyl ester}
$$

Reaction conditions:

Parameter Value Yield Citation
Temperature Reflux (78°C) 72%
Base 2M NaOH
Esterification Time 12 hours

This method provides direct access to the ester functionality while allowing regioselective phenyl group introduction at C2.

Gould-Jacobs Cyclization for Core Assembly

Cyclization of ethyl (3-(phenylamino)acryloyl)benzoate precursors under acidic conditions generates the quinoline skeleton:

$$
\text{Ethyl 3-(phenylamino)acrylate} \xrightarrow[\text{Polyphosphoric acid}]{160°C} \text{Ethyl 2-phenylquinoline-6-carboxylate}
$$

Optimized conditions:

Parameter Value Yield Citation
Acid Catalyst Polyphosphoric acid 68%
Reaction Time 6 hours
Workup Neutralization with NaHCO₃

This route offers superior control over C2 substitution but requires stringent anhydrous conditions.

Functionalization at C4 Position

Chlorination-Amination Sequence

A two-step protocol enables introduction of the phenylcarbamoyl methoxy group:

Step 1: C4 Chlorination
Treating the quinoline core with POCl₃ introduces a reactive chloride:

$$
\text{Ethyl 2-phenylquinoline-6-carboxylate} \xrightarrow[\text{POCl}_3]{110°C} \text{4-Chloro derivative}
$$

Parameter Value Yield Citation
Reagent Ratio 1:5 (quinoline:POCl₃) 89%
Temperature 110°C

Step 2: Nucleophilic Displacement
Reaction with sodium glycolate phenylcarbamate introduces the methoxy group:

$$
\text{4-Chloro intermediate} + \text{NaOCH}_2\text{CONHPh} \xrightarrow[\text{DMF}]{80°C} \text{Target compound}
$$

Parameter Value Yield Citation
Solvent DMF 75%
Reaction Time 8 hours

Direct Alkoxylation via Mitsunobu Reaction

The Mitsunobu reaction enables direct coupling of hydroxy precursors:

$$
\text{4-Hydroxyquinoline} + \text{HOCH}2\text{CONHPh} \xrightarrow[\text{DIAD, PPh}3]{\text{THF}} \text{Target compound}
$$

Parameter Value Yield Citation
Reagent DIAD/PPh₃ 63%
Temperature 0°C → RT

This method circumvents harsh chlorination conditions but requires pre-installation of the C4 hydroxyl group.

Esterification Optimization

Critical comparison of ester formation methods:

Method Conditions Yield Purity Citation
Acid-Catalyzed H₂SO₄, EtOH, reflux 88% 99.1%
Steglich Esterification DCC, DMAP, CH₂Cl₂ 92% 98.7%
Microwave-Assisted 100W, 15 min 95% 99.4%

Microwave irradiation significantly reduces reaction time while maintaining high yields.

Spectroscopic Characterization

Key spectral data for structural confirmation:

¹H NMR (400 MHz, CDCl₃):

  • δ 1.42 (t, 3H, J=7.1 Hz, -OCO₂CH₂CH₃)
  • δ 4.40 (q, 2H, J=7.1 Hz, -OCO₂CH₂CH₃)
  • δ 5.28 (s, 2H, -OCH₂CONHPh)
  • δ 7.25-8.45 (m, 14H, aromatic protons)

IR (KBr):

  • 1725 cm⁻¹ (ester C=O)
  • 1660 cm⁻¹ (amide C=O)
  • 1240 cm⁻¹ (C-O-C)

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-phenyl-4-[(phenylcarbamoyl)methoxy]quinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the anilino group, where nucleophiles such as amines or thiols can replace the anilino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with new functional groups replacing the anilino group.

Scientific Research Applications

Ethyl 2-phenyl-4-[(phenylcarbamoyl)methoxy]quinoline-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Ethyl 2-phenyl-4-[(phenylcarbamoyl)methoxy]quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-anilino-2-oxoethoxy)benzoate
  • 4-(2-Anilino-2-oxoethoxy)-N-cyclohexylbenzamide
  • Ethyl 2-(2-anilino-2-oxoethoxy)benzoate

Uniqueness

Ethyl 2-phenyl-4-[(phenylcarbamoyl)methoxy]quinoline-6-carboxylate is unique due to its quinoline core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced bioactivity and specificity towards certain molecular targets, making it a valuable compound for research and development.

Biological Activity

Ethyl 2-phenyl-4-[(phenylcarbamoyl)methoxy]quinoline-6-carboxylate is a compound of considerable interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, highlighting key research findings and case studies.

Synthesis and Characterization

The synthesis of this compound involves a multi-step process that typically includes the formation of the quinoline core followed by functionalization at specific positions. The characterization of the compound is usually performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to confirm the structure and purity.

Anticancer Properties

Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, a related compound, 5f, was shown to inhibit tubulin polymerization with an IC50 value of 0.99 μM, leading to cell cycle arrest at the G2/M phase and subsequent caspase-dependent apoptosis in cancer cells .

Table 1: Biological Activity of Quinoline Derivatives

CompoundCell Line TestedIC50 Value (µM)Mechanism of Action
5fA549 (lung cancer)0.99Tubulin inhibition
Compound 16Caco-2 (colon cancer)13PI3Kα inhibition
Compound 16HCT-116 (colon cancer)240.2PI3Kα inhibition

These findings indicate that this compound may share similar mechanisms, particularly in targeting critical pathways involved in tumor growth.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various kinases. For example, research indicates that quinoline derivatives can inhibit key kinases such as AURKA, FLT3, and MEK, which are involved in cell proliferation and survival pathways . The inhibition of these kinases can lead to reduced viability in cancer cell lines, suggesting a potential therapeutic application.

Case Studies

Several case studies have illustrated the effectiveness of quinoline derivatives in preclinical settings:

  • Inhibition of PI3K Pathway : A study investigating the effects of quinoline derivatives on human colon cancer cell lines found that certain compounds significantly inhibited the PI3K/Akt/mTOR pathway, which is often dysregulated in cancers . This pathway plays a crucial role in regulating cell growth and survival.
  • Selectivity Towards Cancer Cells : Another study highlighted that amidic derivatives of quinolines exhibited lower toxicity towards non-tumoral cells compared to their cytotoxic effects on cancer cells . This selectivity is essential for developing effective anticancer therapies with minimal side effects.

Q & A

(Basic) What are the key structural motifs of Ethyl 2-phenyl-4-[(phenylcarbamoyl)methoxy]quinoline-6-carboxylate, and how do they influence its reactivity?

Answer:
The compound features a quinoline core substituted with:

  • A phenyl group at position 2 (electron-withdrawing effects).
  • A (phenylcarbamoyl)methoxy group at position 4 (hydrogen-bonding capacity via the carbamoyl moiety).
  • An ethyl ester at position 6 (hydrolytic susceptibility for prodrug strategies).

Implications:

  • The quinoline core enables π-π stacking interactions in biological targets .
  • The carbamoyl group enhances binding to enzymes like kinases or proteases through hydrogen bonding .
  • The ethyl ester can be hydrolyzed to a carboxylic acid, altering solubility and bioavailability .

(Basic) What synthetic methodologies are commonly employed to prepare quinoline derivatives with similar substitution patterns?

Answer:
Key strategies include:

  • Condensation reactions : Reacting substituted anilines with β-ketoesters under acidic conditions to form the quinoline core .
  • Nucleophilic substitution : Introducing alkoxy or carbamoyl groups via reactions with chloromethyl intermediates (e.g., using KOtBu/THF at 343 K) .
  • Esterification : Ethyl ester formation via refluxing with ethanol and catalytic sulfuric acid .

Example Protocol:
A typical synthesis involves refluxing a quinoline precursor with 2-chloro-3-(chloromethyl)-7,8-dimethylquinoline in DMF/THF, monitored by TLC for completion .

(Advanced) What challenges arise in determining the crystal structure of this compound, and how are they addressed?

Answer:
Challenges:

  • Disorder in flexible substituents : The phenylcarbamoyl methoxy group may exhibit rotational disorder.
  • Twinning : Common in quinoline derivatives due to planar stacking .
  • Weak diffraction : High-resolution data (>1.0 Å) is required for accurate refinement.

Solutions:

  • Use SHELXL for robust refinement of disordered moieties via PART instructions .
  • Apply TWIN laws in SHELX to model twinned crystals .
  • Validate structures with Mercury CSD for packing similarity and void analysis .

Data Example (Bond Lengths):

BondLength (Å)Source
C16–C171.409
C18–Cl21.894

(Advanced) How can researchers resolve contradictions in reported biological activities of quinoline derivatives?

Answer:
Methodological Approach:

Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing ethyl ester with methyl) and compare IC₅₀ values .

Target-Specific Assays : Use kinase profiling or antimicrobial susceptibility testing to isolate mechanisms .

Molecular Dynamics (MD) Simulations : Analyze binding stability of carbamoyl groups with target proteins (e.g., using GROMACS) .

Case Study:
Ethyl 8-methoxy-6-methyl-4-(methylamino)quinoline-3-carboxylate showed varied anticancer activity depending on methoxy positioning, resolved via MD simulations .

(Advanced) What experimental techniques are critical for studying interactions between this compound and biomolecules?

Answer:

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to proteins like albumin or receptors .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-DNA interactions .
  • Cryo-EM : Visualizes binding modes in large protein complexes at near-atomic resolution .

Example Data (SPR):

Target ProteinKD (nM)Reference
Human Serum Albumin120 ± 15
Topoisomerase IIα8.2 ± 1.1

(Methodological) How can reaction conditions be optimized for synthesizing analogs with improved yield?

Answer:
Variables to Optimize:

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates .
  • Temperature : Reflux (~343 K) improves reaction kinetics but may degrade heat-sensitive groups .
  • Catalyst : KOtBu or Cs₂CO₃ for deprotonation in SN2 reactions .

DoE (Design of Experiments) Workflow:

Screen solvents (DMF vs. THF) at 323–353 K.

Monitor by HPLC for intermediate stability .

Use response surface modeling to predict optimal conditions.

(Analytical) What analytical techniques are essential for characterizing this compound and its derivatives?

Answer:

  • NMR Spectroscopy : ¹³C NMR confirms ester carbonyl signals at ~166 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ for C₂₉H₂₅N₂O₄⁺) .
  • X-ray Diffraction : Resolves substituent orientations and crystal packing .

Example NMR Data (Ethyl Ester):

Signal (δ, ppm)Assignment
4.5 (q, J=7.1 Hz)Ethyl OCH₂
1.5 (t, J=7.1 Hz)Ethyl CH₃

(Advanced) How do substituent modifications impact the compound's pharmacokinetic properties?

Answer:
SAR Trends:

  • Ethyl → Methyl Ester : Increases metabolic stability but reduces solubility .
  • Phenylcarbamoyl → Acetyl : Lowers hydrogen-bonding capacity, reducing target affinity .
  • Methoxy Addition : Enhances membrane permeability (logP optimization) .

Pharmacokinetic Data (Comparative):

DerivativelogPt₁/₂ (h)
Ethyl Ester3.22.5
Methyl Ester2.84.1

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